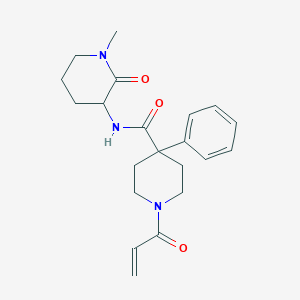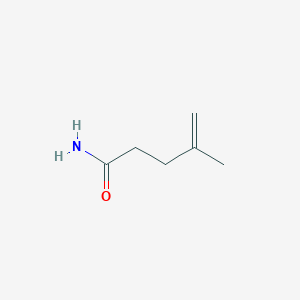
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOPPP, is a synthetic compound that belongs to the class of piperidine derivatives. This chemical has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the mu-opioid receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, mood, and reward. By binding to this receptor, this compound can modulate the activity of neurons and alter the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce pain sensitivity, decrease inflammation, and induce sedation and analgesia. Additionally, this compound has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the development of pain-relieving drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and addiction. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of novel pain-relieving drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain and addiction. Finally, the synthesis of this compound can be improved to increase the yield and purity of the compound, which will facilitate its use in future experiments.
Synthesis Methods
The synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 1-methyl-2-oxopiperidine-3-carboxylic acid with phenylacetic acid and propionic anhydride in the presence of a catalyst. The resulting product is then treated with piperidine-4-carboxylic acid to obtain this compound. This synthesis method has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, this compound has been shown to have a high affinity for the mu-opioid receptor, which is an important target for the development of pain-relieving drugs.
properties
IUPAC Name |
N-(1-methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-18(25)24-14-11-21(12-15-24,16-8-5-4-6-9-16)20(27)22-17-10-7-13-23(2)19(17)26/h3-6,8-9,17H,1,7,10-15H2,2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPDXXLAIJXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)

![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)





